molecular formula C12H14BrClO2 B14055328 1-Bromo-1-(2-(chloromethyl)-5-ethoxyphenyl)propan-2-one

1-Bromo-1-(2-(chloromethyl)-5-ethoxyphenyl)propan-2-one

Cat. No.: B14055328
M. Wt: 305.59 g/mol
InChI Key: KARYFRZFRUZFAV-UHFFFAOYSA-N
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Description

1-Bromo-1-(2-(chloromethyl)-5-ethoxyphenyl)propan-2-one is an organic compound that belongs to the class of halogenated ketones. This compound is characterized by the presence of bromine, chlorine, and ethoxy groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-1-(2-(chloromethyl)-5-ethoxyphenyl)propan-2-one typically involves multiple steps:

    Starting Material: The synthesis begins with the preparation of 2-(chloromethyl)-5-ethoxybenzene.

    Bromination: The intermediate is then subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Ketone Formation: The final step involves the formation of the ketone group through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and reaction monitoring can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(2-(chloromethyl)-5-ethoxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with various functional groups.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids or ketones.

Scientific Research Applications

1-Bromo-1-(2-(chloromethyl)-5-ethoxyphenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(2-(chloromethyl)-5-ethoxyphenyl)propan-2-one involves its interaction with nucleophiles and electrophiles. The bromine and chlorine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The ketone group can participate in various redox reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-methylpropane: A simpler brominated alkane with different reactivity.

    2-Bromo-2-methylpropane: Another brominated compound with distinct chemical properties.

    1-Bromopropane: A related brominated compound used as a solvent.

Uniqueness

1-Bromo-1-(2-(chloromethyl)-5-ethoxyphenyl)propan-2-one is unique due to the presence of multiple functional groups, which provide diverse reactivity and make it a valuable intermediate in organic synthesis. Its structure allows for various chemical modifications, making it versatile for different applications.

Properties

Molecular Formula

C12H14BrClO2

Molecular Weight

305.59 g/mol

IUPAC Name

1-bromo-1-[2-(chloromethyl)-5-ethoxyphenyl]propan-2-one

InChI

InChI=1S/C12H14BrClO2/c1-3-16-10-5-4-9(7-14)11(6-10)12(13)8(2)15/h4-6,12H,3,7H2,1-2H3

InChI Key

KARYFRZFRUZFAV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)CCl)C(C(=O)C)Br

Origin of Product

United States

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